![molecular formula C20H24N2O4S B2989915 1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide CAS No. 923407-87-8](/img/structure/B2989915.png)
1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide
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Description
1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide, also known as MTSES, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MTSES is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins, making it a valuable tool for studying protein function and structure.
Scientific Research Applications
Chemical Synthesis and Reactivity
1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide represents a class of compounds with potential applications in organic synthesis and medicinal chemistry. A critical aspect of its utility is rooted in its structural components—sulfonyl, carboxamide, and piperidine groups—which offer diverse reactivity and potential for modification. For instance, the piperidine moiety, a common feature in pharmaceutical compounds, can undergo nucleophilic substitution reactions with various electrophiles, including nitro-aromatic compounds. This reactivity can be leveraged in the synthesis of complex molecules with potential therapeutic applications. A study discussed the nucleophilic aromatic substitution of the nitro-group, highlighting the reactivity of piperidine derivatives in forming substituted benzene derivatives in quantitative yields without base or acid catalysis (Pietra & Vitali, 1972)(Pietra & Vitali, 1972).
Potential Therapeutic Applications
The structural features of 1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide suggest its relevance in drug discovery, especially considering the biological significance of sulfonyl and carboxamide functionalities. Sulfonyl groups are present in a variety of therapeutic agents, from antimicrobials to antitumor compounds. A review highlighted the biological activities of sulfonamides, demonstrating their versatility in medicinal chemistry due to their antibacterial, antifungal, and antitumor properties (Azevedo-Barbosa et al., 2020)(Azevedo-Barbosa et al., 2020). This indicates the potential of 1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide and its derivatives in contributing to the development of new therapeutic agents with diverse modes of action.
Environmental and Safety Considerations
While not directly related to 1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide, understanding the environmental impact and safety of structurally related compounds is crucial. For example, polyfluoroalkyl chemicals, which share the sulfonyl functional group, have raised environmental concerns due to their persistence and potential bioaccumulative properties. A review on microbial degradation of polyfluoroalkyl chemicals provides insight into their environmental fate and underscores the importance of considering the environmental impact of chemical substances during their development and use (Liu & Avendaño, 2013)(Liu & Avendaño, 2013).
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-4-3-5-17(14-15)21-20(23)16-10-12-22(13-11-16)27(24,25)19-8-6-18(26-2)7-9-19/h3-9,14,16H,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHODRHIBGNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide |
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